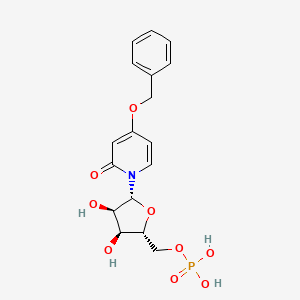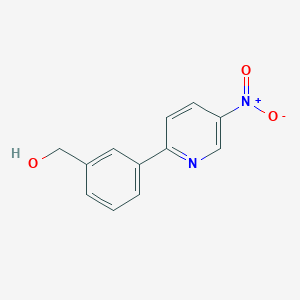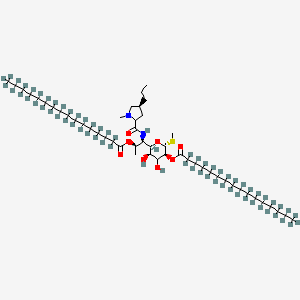
Lincomycin 2,7-Dipalmitate-d62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lincomycin 2,7-Dipalmitate-d62 is a biochemical compound used primarily in proteomics research. It is a derivative of lincomycin, a lincosamide antibiotic, and is characterized by the presence of deuterium atoms, which are used for labeling purposes in various scientific studies. The molecular formula of this compound is C50H32D62N2O8S, and it has a molecular weight of 945.74 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lincomycin 2,7-Dipalmitate-d62 involves the esterification of lincomycin with palmitic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The deuterium labeling is achieved by using deuterated reagents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and reliability of the product .
化学反应分析
Types of Reactions
Lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced lincomycin derivatives .
科学研究应用
Lincomycin 2,7-Dipalmitate-d62 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in various chemical analyses and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Lincomycin 2,7-Dipalmitate-d62 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This mechanism is similar to that of other lincosamide antibiotics .
相似化合物的比较
Similar Compounds
Lincomycin 2-Palmitate: A monoester derivative of lincomycin with similar antibacterial properties.
Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.
7-Epi-lincomycin 2,7-Dipalmitate-d62: Another derivative used in proteomics research.
Uniqueness
Lincomycin 2,7-Dipalmitate-d62 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in various research applications .
属性
分子式 |
C50H94N2O8S |
|---|---|
分子量 |
945.7 g/mol |
IUPAC 名称 |
[(2R,3S,5R,6R)-6-[(1R,2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44-,45-,46?,47-,48+,50-/m1/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2 |
InChI 键 |
GPOWABJRHPQHAC-IJISYYLASA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@@H](CN2C)CCC)SC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
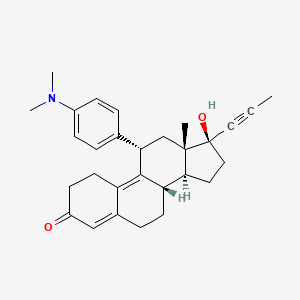
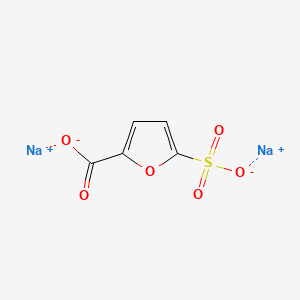

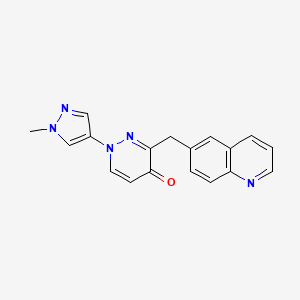
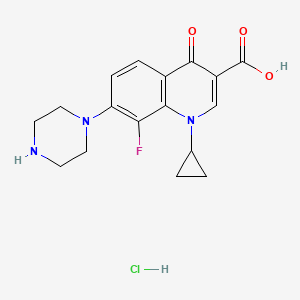

![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
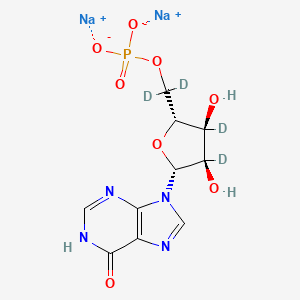
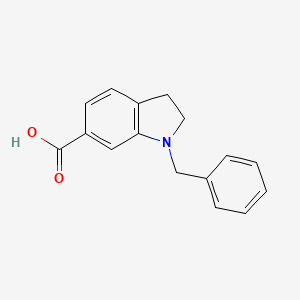
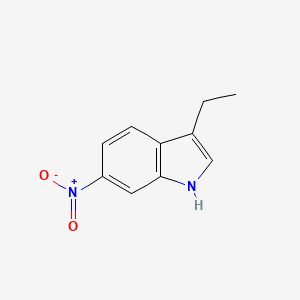
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
